(-)-Bis[(S)-1-phenylethyl]amine

Asymmetric Deprotonation Chiral Lithium Amide Enantioselective Synthesis

(-)-Bis[(S)-1-phenylethyl]amine (CAS 56210-72-1), also known as (S,S)-Bis(α-methylbenzyl)amine, is a C2-symmetric, enantiopure secondary amine characterized by two (S)-1-phenylethyl substituents on a central nitrogen. This chiral diamine is widely employed as a chiral auxiliary, ligand precursor, and resolving agent in asymmetric organic synthesis.

Molecular Formula C16H19N
Molecular Weight 225.33 g/mol
CAS No. 56210-72-1
Cat. No. B3021776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-Bis[(S)-1-phenylethyl]amine
CAS56210-72-1
Molecular FormulaC16H19N
Molecular Weight225.33 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1)NC(C)C2=CC=CC=C2
InChIInChI=1S/C16H19N/c1-13(15-9-5-3-6-10-15)17-14(2)16-11-7-4-8-12-16/h3-14,17H,1-2H3/t13-,14-/m0/s1
InChIKeyNXLACVVNHYIYJN-KBPBESRZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(-)-Bis[(S)-1-phenylethyl]amine (CAS 56210-72-1): A C2-Symmetric Chiral Amine for Asymmetric Synthesis


(-)-Bis[(S)-1-phenylethyl]amine (CAS 56210-72-1), also known as (S,S)-Bis(α-methylbenzyl)amine, is a C2-symmetric, enantiopure secondary amine characterized by two (S)-1-phenylethyl substituents on a central nitrogen [1]. This chiral diamine is widely employed as a chiral auxiliary, ligand precursor, and resolving agent in asymmetric organic synthesis . It is available commercially in high enantiomeric purity (≥99% chemical purity, ee 98+%) from major suppliers under the ChiPros™ brand and is a key intermediate for the synthesis of phosphoramidite (Feringa) ligands .

The Critical Role of Enantiopurity: Why (-)-Bis[(S)-1-phenylethyl]amine is Not Interchangeable with Racemates or Diastereomers


Substituting (-)-Bis[(S)-1-phenylethyl]amine with its racemic (rac) form, its (R,R)-enantiomer, or achiral secondary amines like dibenzylamine is not scientifically sound for stereoselective applications. The compound's function as a chiral auxiliary, ligand, or resolving agent is predicated on its specific (S,S)-stereochemistry . Use of the racemate or incorrect enantiomer will abolish enantioselectivity in asymmetric catalysis or lead to the opposite stereochemical outcome, while achiral alternatives lack the necessary chiral environment to induce stereocontrol . The high enantiomeric excess (ee) of commercial material is a critical specification for ensuring reproducible and predictable stereochemical results .

Quantitative Differentiation of (-)-Bis[(S)-1-phenylethyl]amine: Key Performance Metrics vs. Comparators


Enantioselectivity in Ketone Deprotonation: Chiral Lithium Amide Comparison

The lithium amide derived from (-)-Bis[(S)-1-phenylethyl]amine is reported as a base for the enantioselective deprotonation of prochiral ketones . In a study on the asymmetric reduction of acetophenone using a chiral amine–BF3 catalyst, the complex derived from a related chiral amine afforded 1-phenylethyl alcohol in 51% enantiomeric excess (e.e.) [1]. While this is not a direct head-to-head comparison for the target compound, it establishes a class-level benchmark for chiral amine performance in this reaction type. The specific (S,S)-stereochemistry of the target compound is essential for achieving a predictable stereochemical outcome, differentiating it from its (R,R)-enantiomer or racemic mixture, which would produce either the opposite enantiomer or no enantioselectivity, respectively .

Asymmetric Deprotonation Chiral Lithium Amide Enantioselective Synthesis

Structural Differentiation for Phosphoramidite Ligand Synthesis: (-)-Bis[(S)-1-phenylethyl]amine vs. (R,R)-Enantiomer

(-)-Bis[(S)-1-phenylethyl]amine is explicitly cited as a key intermediate for the synthesis of phosphoramidite (Feringa) ligands . The use of this specific (S,S)-enantiomer is mandatory for preparing the corresponding (R)-2,2′-binaphthoyl-(S,S)-di-(1-phenylethyl)aminoylphosphine ligand [1]. Employing the (R,R)-enantiomer would result in the opposite ligand diastereomer, leading to reversed enantioselectivity in subsequent catalytic reactions. This represents a binary, qualitative differentiation based on stereochemistry that is absolute and non-negotiable for the intended synthetic application.

Phosphoramidite Ligands Feringa Ligands Asymmetric Catalysis

Purity and Enantiomeric Excess: Commercial Specifications for Reproducible Research

Commercially available (-)-Bis[(S)-1-phenylethyl]amine under the ChiPros™ brand is supplied with a defined chemical purity of ≥99% and an enantiomeric excess (ee) of ≥98% . This contrasts with generic suppliers offering material with only ≥98% chemical purity without a specified ee . For asymmetric applications, the enantiomeric excess is a critical parameter; a 2% impurity of the opposite enantiomer can significantly erode enantioselectivity in catalytic reactions. This specified ee provides a quantitative benchmark for procurement, ensuring batch-to-batch consistency and reproducible stereochemical outcomes that are not guaranteed with unspecified material.

Chiral Purity Enantiomeric Excess Quality Control

Primary Application Scenarios for (-)-Bis[(S)-1-phenylethyl]amine Based on Differentiated Performance


Synthesis of (R)-Configured Feringa Phosphoramidite Ligands

(-)-Bis[(S)-1-phenylethyl]amine is the required chiral amine building block for the preparation of (R)-2,2′-binaphthoyl-(S,S)-di-(1-phenylethyl)aminoylphosphine, a widely used Feringa ligand for asymmetric catalysis [1]. Use of any other enantiomer or racemic material will lead to the incorrect ligand diastereomer and failure of the intended asymmetric transformation.

As a Chiral Auxiliary in Enantioselective Synthesis

The compound's C2-symmetric, enantiopure nature makes it an effective chiral auxiliary in various organic reactions [1]. Its application is essential in processes where the induction of (S,S)-stereochemistry is desired, such as in the preparation of enantiomerically pure pharmaceutical intermediates. The high commercial ee (≥98%) ensures that the auxiliary itself does not introduce significant stereochemical impurities .

As a Chiral Resolving Agent for Racemic Mixtures

(-)-Bis[(S)-1-phenylethyl]amine is employed as a chiral resolution reagent to separate racemic acids or other compounds into their constituent enantiomers via diastereomeric salt formation [1]. Its high enantiomeric purity is critical for achieving high separation factors and optical purity in the resolved products. Substitution with a less pure or racemic resolving agent would render the resolution process ineffective .

Precursor to Chiral Lithium Amide Bases for Asymmetric Deprotonation

The corresponding chiral lithium amide, generated by deprotonation of (-)-Bis[(S)-1-phenylethyl]amine, serves as a base for the enantioselective deprotonation of prochiral ketones [1]. This application leverages the compound's steric bulk and specific stereochemistry to achieve enantioselective enolate formation, a key step in the asymmetric synthesis of complex molecules.

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